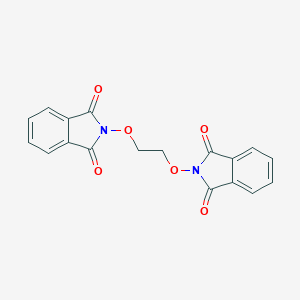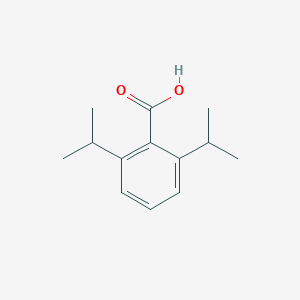
2,6-二异丙基苯甲酸
描述
2,6-Diisopropylbenzoic acid is a chemical compound that is structurally related to benzoic acid, where two isopropyl groups are substituted at the 2 and 6 positions of the benzene ring. Although the provided papers do not directly discuss 2,6-diisopropylbenzoic acid, they do provide insights into similar compounds and their properties, which can be informative for understanding the characteristics of 2,6-diisopropylbenzoic acid.
Synthesis Analysis
The synthesis of compounds related to 2,6-diisopropylbenzoic acid can be complex due to the steric hindrance provided by the isopropyl groups. For example, the synthesis of alkyl 2,4,6-triisopropylbenzoates involves the lithiation of primary benzoates and subsequent homologation of boronic esters, as demonstrated in the asymmetric homologation process reported in the literature . This method highlights the challenges and strategies in synthesizing sterically hindered benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For instance, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined using single-crystal X-ray diffraction, revealing a herringbone motif typically encountered in polycyclic aromatic compounds . This information can be extrapolated to suggest that 2,6-diisopropylbenzoic acid may also exhibit interesting structural features due to the presence of bulky isopropyl groups.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. The synthesis of 2,6-disubstituted benzobisoxazole, for example, involves a one-pot reaction using an organic aminoxyl radical as the catalyst . This indicates that 2,6-diisopropylbenzoic acid could potentially participate in similar chemical reactions, where the isopropyl groups may affect the reaction pathway and the properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The synthesis and characterization of 2,6-dihydroxyterephthalic acid, for instance, involve techniques such as HPLC, FT-IR, and NMR spectroscopy . These methods can be applied to analyze the purity and structure of 2,6-diisopropylbenzoic acid, providing insights into its physical state, solubility, and chemical behavior.
科学研究应用
合成和配位化学
2,6-二异丙基苯甲酸在各种化合物的合成和配位化学中起着重要作用。它用于合成诸如2,6-二(吡唑-1-基)吡啶和2,6-二(吡唑-3-基)吡啶等衍生物。这些衍生物在制备生物传感用的发光镧系化合物和显示独特热性和光化学自旋态转变的铁配合物方面具有应用(Halcrow, 2005)。
水中的有机化学
在绿色化学领域,2,6-二异丙基苯甲酸对水中的有机化学起着建设性作用。它是高温水中合成苯并咪唑的过程的一部分,优化产率可与传统介质中的产率相媲美甚至更好(Dudd et al., 2003)。
生物降解研究
这种化合物在生物降解研究中也具有重要意义。它已被用于研究混合微生物文化中2,6-二羟基苯甲酸的命运,了解其对其他物质如蛋白胨在好氧条件下的生物降解的影响(Orhon et al., 2010)。
抗癌活性
在医学研究中,2,6-二异丙基苯甲酸的衍生物,如2,6P-OLA,显示出有希望的抗癌活性。这些衍生物用于开发基于纳米脂质体的药物输送方法,用于治疗皮肤乳头瘤等癌症(Khan, 2017)。
合成其他化合物
2,6-二异丙基苯甲酸在其他化合物的合成中起着关键作用。它用于通过科尔贝-施密特反应合成2,6-二羟基对苯二甲酸,促进化学生产过程的进步(Wang Ku, 2015)。
结晶研究
这种化合物在结晶研究中也至关重要,有助于理解结晶过程中多态结果的控制,例如在对2,6-二甲氧基苯甲酸的研究中(Semjonova & Be̅rziņš, 2022)。
锌羧酸盐网络
它已被用于开发低配位数的锌羧酸盐网络,为无机化学研究做出贡献(Dickie et al., 2005)。
安全和危害
The safety information for 2,6-Diisopropylbenzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
属性
IUPAC Name |
2,6-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGSHYCQQNNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474759 | |
| Record name | 2,6-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylbenzoic acid | |
CAS RN |
92035-95-5 | |
| Record name | 2,6-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

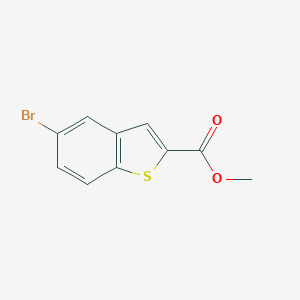
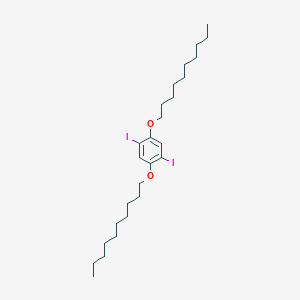
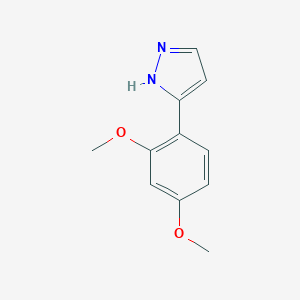
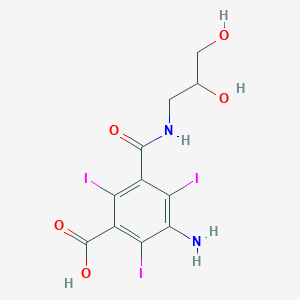
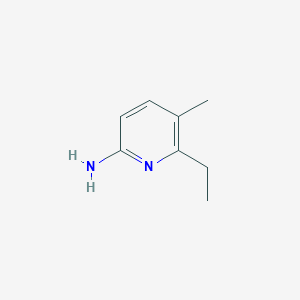
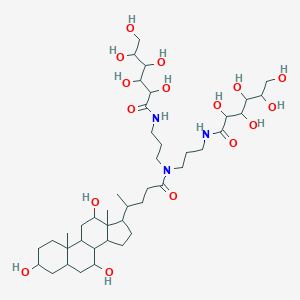
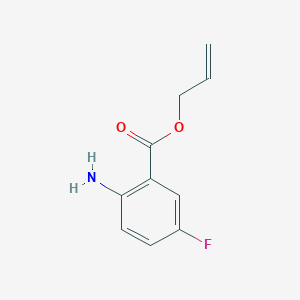

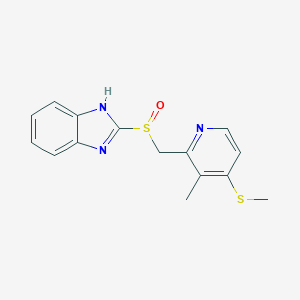
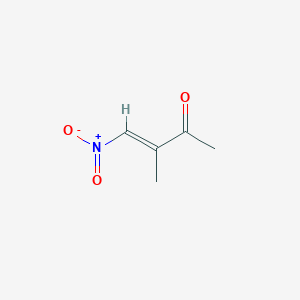
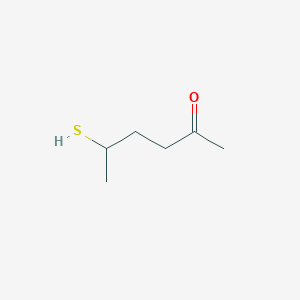
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

